molecular formula C20H21NO3 B2938734 3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879045-82-6

3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2938734
M. Wt: 323.392
InChI Key: WRXPPANOWYQWCJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s source or any known uses.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Formation and Applications in Liquid Crystalline Phases

A study by Kölbel et al. (1998) explored the formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel class of rigid rod-like amphiphilic molecules, which may include compounds similar to the one of interest. These molecules display unique mesophases due to microsegregation of hydrophilic regions from all-aromatic segments without a flexible alkyl chain, suggesting potential applications in advanced materials and display technologies (Kölbel, Tschierske, & Diele, 1998).

Synthesis of α,β-Unsaturated Carbonyl Compounds

Wang and Ikemoto (2005) reported a practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, a category that encompasses a variety of synthetic intermediates including structures related to the compound of interest. Their method, catalyzed efficiently by 35% HCl in acetic acid, has implications for the synthesis of complex organic molecules, potentially including pharmaceuticals and agrochemicals (Wang & Ikemoto, 2005).

Advances in Chemistry and Analysis of Lipid Peroxidation Products

Spickett (2013) delves into the chemistry and analysis of 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation with relevance to the study of oxidative stress and its biochemical implications. While not directly related to the exact compound , this research highlights the importance of understanding the oxidative routes and metabolisms of complex organic molecules, which could inform studies on similar compounds (Spickett, 2013).

Synthesis of Plant Metabolites

Research by Homer and Sperry (2014) on the synthesis of 7-hydroxyoxindole-3-acetic acid (7-OH-OxIAA) presents a method involving simultaneous iridium-catalysed borylations. This efficient alternative route for synthesizing antioxidant, endogenous metabolites of indole-3-acetic acid demonstrates the broader utility of innovative synthetic approaches in accessing biologically relevant indole derivatives (Homer & Sperry, 2014).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions about any of these types of analyses, feel free to ask!


properties

IUPAC Name

3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-7-9-16(10-8-13)12-21-18-14(2)5-4-6-17(18)20(24,19(21)23)11-15(3)22/h4-10,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXPPANOWYQWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

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